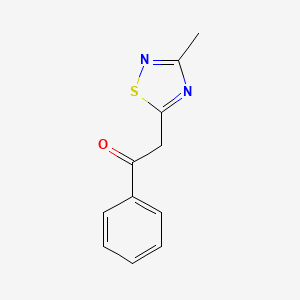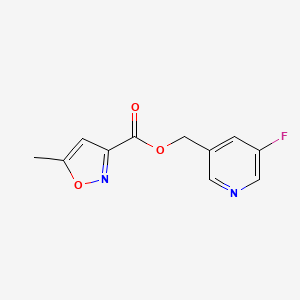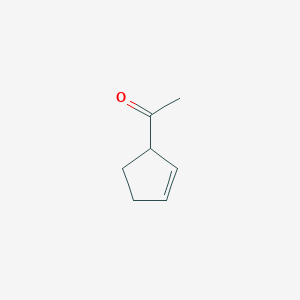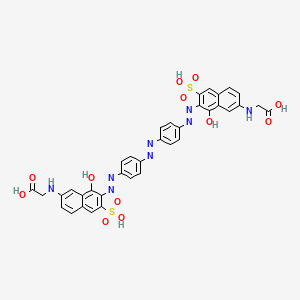
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a pyrazole ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to further reactions to introduce the pyrazole and triazole rings.
Bromination of Phenylacetic Acid: Phenylacetic acid is treated with bromine and mercuric oxide to produce a mixture of 2- and 4-bromophenylacetic acid, with the 4-isomer being isolated by fractional crystallization.
Formation of Pyrazole Ring: The bromophenylacetic acid is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.
Formation of Triazole Ring: The pyrazole intermediate is further reacted with appropriate reagents to introduce the triazole ring, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium cyanide or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and triazole rings.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium cyanide, Grignard reagents, and other nucleophiles.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole and triazole rings.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the pyrazole and triazole rings.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, showing antimicrobial and anticancer properties.
2-(4-Bromophenyl)piperazin-1-ylmethyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another triazole derivative with potential antibacterial activity.
Uniqueness
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of a bromophenyl group, pyrazole ring, and triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
| 62537-97-7 | |
Fórmula molecular |
C12H10BrN5 |
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H10BrN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17) |
Clave InChI |
UXYARLLIQYBEAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/no-structure.png)






